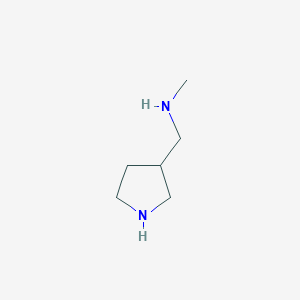

Methyl-pyrrolidin-3-ylmethyl-amine

Overview

Description

It is classified as a bulk pharmaceutical intermediate, primarily used in industrial and scientific research applications . The compound's structure combines the rigidity of the pyrrolidine ring with the flexibility of a methylamine side chain, making it a versatile precursor in organic synthesis. Limited toxicological data are available, necessitating standard precautions during handling (e.g., ventilation, protective equipment) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methylamine under basic conditions. Another method includes the cyclization of N-methyl-3-aminopropylamine using a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of N-methyl-3-pyrrolidinone. This process is carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl-pyrrolidin-3-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

Methyl-pyrrolidin-3-ylmethyl-amine serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics allow for diverse functionalization, making it a valuable intermediate in the development of various chemical entities.

Reactivity and Functionalization

The compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: Capable of being reduced to secondary amines.

- Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atom, facilitating the formation of derivatives with varied biological activities.

These reactions are critical for creating new compounds with desired properties, essential in drug discovery and materials science.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines, suggesting its utility in developing therapeutic agents.

Case Study: Antimycobacterial Activity

A study explored the structure-activity relationships (SAR) of similar compounds against Mycobacterium tuberculosis. Some derivatives demonstrated potent inhibition of bacterial growth, highlighting the potential of this compound analogs in treating tuberculosis .

Pharmaceutical Development

Precursor for Drug Synthesis

this compound is utilized as a precursor in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes makes it an attractive candidate for developing new drugs targeting various diseases.

Prodrug Strategies

Innovative approaches have been explored to enhance central nervous system (CNS) penetration by modifying the compound into prodrugs. For instance, substituting azide groups for primary amino groups has been investigated to improve lipophilicity and reduce charge, potentially increasing bioavailability .

Industrial Applications

Polymer Production

In industrial settings, this compound is employed in producing polymers and other materials. Its reactivity allows it to participate in polymerization processes, leading to materials with tailored properties suitable for various applications.

Mechanism of Action

The mechanism of action of methyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- Aromatic vs. Aliphatic: Pyridine-containing analogs (e.g., 3-(Aminomethyl)pyridine) exhibit distinct electronic properties due to aromaticity, influencing reactivity and coordination chemistry .

- Substituent Effects : Ethyl or pyridylmethyl groups alter steric bulk and electron distribution, impacting ligand behavior in metal complexes (e.g., Co(II)/Cu(II) complexes in ).

Key Observations :

- Reductive Amination : A common strategy for introducing amine groups (), applicable to this compound synthesis.

Physicochemical Properties

Key Observations :

- Polarity: Pyridine derivatives (e.g., 3-(Aminomethyl)pyridine) exhibit higher water solubility due to hydrogen bonding .

- Hazards : Ethyl-substituted analogs () pose flammability risks, unlike the methyl-dominated target compound.

Key Observations :

- Coordination Chemistry : Pyridine-pyrrolidine hybrids () are candidates for metal coordination, enhancing antimicrobial properties .

Key Observations :

- Data Gaps: Limited toxicological data for pyrrolidine derivatives necessitate precautionary handling across analogs.

- Flammability : Ethyl-containing derivatives () pose higher risks than methyl-dominated structures.

Biological Activity

Methyl-pyrrolidin-3-ylmethyl-amine, a compound featuring a pyrrolidine moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring that enhances its interaction with various biological targets. The compound's molecular formula and structure suggest that it may modulate enzyme activity and receptor interactions, which are crucial for its therapeutic applications.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, leading to various biological effects. For instance, compounds with similar structures have been shown to interact with histamine receptors and exhibit significant binding affinities .

Antimicrobial Activity

Research indicates that compounds with triazole derivatives, structurally related to this compound, exhibit potent antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarities suggest it may possess comparable antibacterial properties.

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects. Similar compounds have demonstrated the ability to inhibit neuroinflammatory pathways, particularly through the inhibition of the NF-κB signaling pathway. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The neuroprotective properties are attributed to the compound's ability to reduce nitric oxide production in neuronal cells.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrrolidine derivatives. These compounds have shown moderate cytotoxicity against various cancer cell lines while exhibiting limited toxicity toward non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of triazole derivatives, reporting significant antibacterial activity against multidrug-resistant strains . Although this compound was not directly tested, its structural analogs showed promising results.

- Neuroprotective Research : Research on triazole derivatives indicated their capacity to inhibit neuroinflammatory pathways, suggesting that similar compounds could be explored for neuroprotection in diseases like Alzheimer's.

- Anticancer Investigations : A study on pyrrolo[3,4-c]pyridine derivatives demonstrated their anticancer activity against ovarian cancer cells while maintaining low toxicity towards healthy cells . This supports the hypothesis that this compound may also exhibit similar beneficial effects.

Data Tables

| Activity | Related Compounds | Findings |

|---|---|---|

| Antimicrobial | Triazole derivatives | MIC values: 3.12 - 12.5 μg/mL |

| Neuroprotective | Pyrrolidine derivatives | Inhibition of NF-κB signaling pathway |

| Anticancer | Pyrrolo[3,4-c]pyridine derivatives | Moderate cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for Methyl-pyrrolidin-3-ylmethyl-amine, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves sequential steps:

- N-acylation of 3-amino-4-methylpyridine derivatives to introduce protective groups.

- Quaternization using benzyl halides to enhance reactivity.

- Partial reduction with sodium borohydride in methanol/water to generate intermediates.

- Hydrolysis under acidic conditions to yield piperidinone derivatives.

- Reductive amination with methylamine and titanium(IV) isopropoxide for stereochemical control.

- Chiral resolution using ditoluoyl-(L)-tartaric acid to isolate enantiomerically pure products .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate purification.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers focus on?

- Methodological Answer :

- 1H NMR : Focus on methyl group signals (δ ~1.2–1.5 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). Amine protons may appear broad or exchange with D2O.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% by area).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 128.18).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

- Validation : Compare spectra with synthesized reference standards or computational predictions.

Q. How is this compound applied in medicinal chemistry research, particularly in lead compound development?

- Methodological Answer :

- Scaffold Modification : The pyrrolidine ring serves as a conformational constraint in drug design. Coupling with aryl halides (e.g., Suzuki-Miyaura reactions) introduces bioisosteres.

- Biological Screening : Evaluate binding affinity to targets like dopamine receptors or kinases using radioligand assays.

- SAR Studies : Systematically vary substituents on the pyrrolidine and methylamine groups to optimize potency and selectivity .

Advanced Research Questions

Q. What strategies optimize the enantiomeric yield of this compound during asymmetric synthesis?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) in hydrogenation steps to enhance enantioselectivity.

- Kinetic Resolution : Employ lipases or chiral stationary phases in HPLC to separate enantiomers.

- Computational Modeling : Predict transition states using DFT calculations to identify optimal reaction conditions (e.g., solvent, temperature) .

- Validation : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can researchers address discrepancies between theoretical and observed NMR spectra for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Test spectra in deuterated DMSO or CDCl3 to resolve exchangeable protons.

- 2D NMR Techniques : Apply HSQC and HMBC to assign ambiguous signals (e.g., overlapping pyrrolidine protons).

- Isomer Identification : Synthesize and compare regioisomers or diastereomers to rule out contamination .

- Troubleshooting : Use LC-MS to detect trace impurities affecting spectral clarity.

Q. What methodological considerations are critical when evaluating the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in pH 1–8 buffers (37°C) and monitor degradation via UPLC-MS.

- Protection Strategies : Introduce Boc or Fmoc groups to stabilize the amine during storage.

- Structural Analysis : Use X-ray crystallography to assess steric hindrance effects on stability .

- Data Interpretation : Correlate degradation kinetics with substituent electronic profiles (Hammett σ values).

Properties

IUPAC Name |

N-methyl-1-pyrrolidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODWNWKCOVKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542098 | |

| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91187-81-4 | |

| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.